molecular formula C9H8O5 B10843897 4,5,6-Trihydroxy-3-methylphthalide

4,5,6-Trihydroxy-3-methylphthalide

Cat. No. B10843897
M. Wt: 196.16 g/mol
InChI Key: AGUVVAYMPQDJDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trihydroxy-3-methylphthalide can be achieved through various chemical reactions. One common method involves the bioassay-guided fractionation of metabolites from fungi such as Cephalosporium sp. AL031 . The compound can also be synthesized using the Alder–Rickert reaction between diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, followed by further chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trihydroxy-3-methylphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactive properties, such as increased antioxidant or nematicidal activities .

Mechanism of Action

The mechanism of action of 4,5,6-trihydroxy-3-methylphthalide involves its interaction with cellular proteins and nucleic acids. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress . It also exhibits nematicidal activity by disrupting the cellular processes of nematodes, leading to their mortality .

Similar Compounds:

Comparison: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactive properties. Compared to similar compounds, it has shown moderate nematicidal activity and significant antioxidant activity . Its unique structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4,5,6-trihydroxy-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O5/c1-3-6-4(9(13)14-3)2-5(10)7(11)8(6)12/h2-3,10-12H,1H3

InChI Key

AGUVVAYMPQDJDX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O

Origin of Product

United States

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